molecular formula C16H23N5O3 B13676985 Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate

Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate

Cat. No.: B13676985
M. Wt: 333.39 g/mol
InChI Key: IVDWSZPLIXPZNW-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is a complex organic compound featuring an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate typically involves a multi-step process. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate is then subjected to further transformations, including esterification and amination, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the core structure.

Scientific Research Applications

Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications also makes it a versatile compound for research and development.

Properties

Molecular Formula

C16H23N5O3

Molecular Weight

333.39 g/mol

IUPAC Name

ethyl 4-[5-(dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H23N5O3/c1-4-24-16(23)20-9-7-11(8-10-20)21-14-12(17-15(21)22)5-6-13(18-14)19(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,17,22)

InChI Key

IVDWSZPLIXPZNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C3=C(C=CC(=N3)N(C)C)NC2=O

Origin of Product

United States

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